molecular formula C21H22N2OS B11345805 N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11345805
M. Wt: 350.5 g/mol
InChI Key: NMCIWNQBHUDWTN-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a thiophene ring, a pyridine ring, and a tert-butylbenzyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiophene-2-carboxylic acid: This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

    Amidation reaction: The thiophene-2-carboxylic acid is then reacted with 4-tert-butylbenzylamine and pyridin-2-ylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)15-23(19-8-4-5-13-22-19)20(24)18-7-6-14-25-18/h4-14H,15H2,1-3H3

InChI Key

NMCIWNQBHUDWTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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